![molecular formula C26H29ClN4O3 B2366866 N,N-diéthylacétamide de 2-(3-{2-[4-(3-chlorophényl)pipérazin-1-yl]-2-oxoacétyl}-1H-indol-1-yl) CAS No. 872843-68-0](/img/structure/B2366866.png)

N,N-diéthylacétamide de 2-(3-{2-[4-(3-chlorophényl)pipérazin-1-yl]-2-oxoacétyl}-1H-indol-1-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

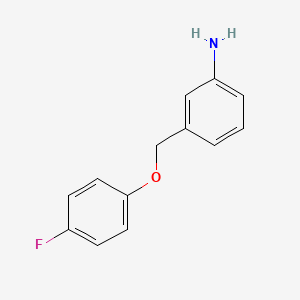

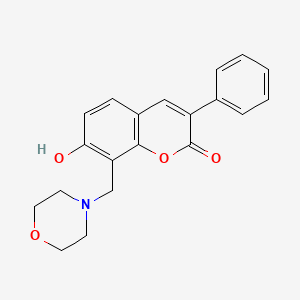

The compound “2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide” is a complex organic molecule. It has a molecular formula of C19H22ClN5O . The structure includes a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a 1H-indol-1-yl group, and a diethylacetamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.9 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 377.1889485 g/mol . The topological polar surface area is 42.4 Ų .Applications De Recherche Scientifique

- La recherche a étudié les effets du composé sur les systèmes de neurotransmetteurs, en particulier les récepteurs de la sérotonine et de la dopamine. Il peut présenter des propriétés antipsychotiques et anxiolytiques, ce qui le rend pertinent pour la recherche en santé mentale .

- La structure du composé suggère des propriétés anticonvulsivantes potentielles. Des études ont exploré ses effets sur l’excitabilité neuronale et le contrôle des crises .

- Compte tenu de sa partie pipérazine, le composé a été évalué pour ses effets analgésiques. Les chercheurs ont examiné ses interactions avec les récepteurs opioïdes et les voies de la douleur .

- La neuroinflammation joue un rôle crucial dans divers troubles neurologiques. Des recherches se sont concentrées sur la possibilité que ce composé puisse moduler les réponses inflammatoires et protéger les neurones des dommages .

- Les chimistes médicinaux ont synthétisé des analogues basés sur ce composé, dans le but d’optimiser ses propriétés pharmacologiques. Ces dérivés peuvent servir de composés de tête pour le développement de nouveaux médicaments .

Propriétés antipsychotiques et anxiolytiques

Activité anticonvulsivante

Analgésie et gestion de la douleur

Neuroinflammation et neuroprotection

Développement de médicaments et chimie médicinale

Mécanisme D'action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound interacts with its targets by binding to these receptors. It exhibits high affinity for the 5-HT2A receptor, with a Ki value of 1.94nM . This interaction results in the modulation of the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

Upon binding to the 5-HT2A receptor, the compound modulates the serotonin signaling pathway. This can lead to alterations in mood, anxiety, and the sleep-wake cycle. The interaction with the Alpha-1A adrenergic receptor can influence the adrenergic signaling pathway, potentially affecting cardiovascular function .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific physiological context. In the central nervous system, modulation of the 5-HT2A receptor can lead to changes in mood and anxiety levels. The effects on the Alpha-1A adrenergic receptor can influence cardiovascular function .

Analyse Biochimique

Biochemical Properties

The compound 2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide is known to interact with several enzymes and proteins . It has shown affinity for the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . The nature of these interactions is primarily through binding, which can lead to enzyme inhibition or activation .

Cellular Effects

In terms of cellular effects, 2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide can influence cell function by impacting cell signaling pathways and gene expression . Its interaction with receptors like 5-HT2A can modulate cellular responses and potentially alter cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide involves binding interactions with biomolecules, leading to changes in their activity . For instance, its binding to the 5-HT2A receptor can inhibit or activate the enzyme, leading to downstream effects on gene expression .

Temporal Effects in Laboratory Settings

Like many biochemical compounds, its effects may vary over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide can vary with different dosages in animal models .

Metabolic Pathways

Given its structure and known interactions, it could potentially be involved in pathways related to neurotransmission .

Transport and Distribution

Its interactions with specific receptors suggest that it may be transported to sites where these receptors are present .

Subcellular Localization

Given its interactions with membrane-bound receptors, it is likely to be found in the vicinity of the cell membrane .

Propriétés

IUPAC Name |

2-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-10-5-6-11-23(21)31)25(33)26(34)30-14-12-29(13-15-30)20-9-7-8-19(27)16-20/h5-11,16-17H,3-4,12-15,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEXFVAOXSHSSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)

![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)